molecular formula C10H14ClNO B1585016 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 57196-62-0

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B1585016
CAS RN: 57196-62-0
M. Wt: 199.68 g/mol
InChI Key: QIUIKPQXMJJOQT-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a compound with the molecular weight of 163.22 . It is used in the synthesis of novel spirobicyclic Artemisinin analogues for anti-tumor activity .


Synthesis Analysis

The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Another method involves the use of methanol, 6-methoxy-3,4-dihydroisoquinoline, water, and sodium borohydride.


Molecular Structure Analysis

The molecular structure of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is represented by the SMILES string Cl.COc1ccc2CNCCc2c1 .


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical And Chemical Properties Analysis

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a solid compound . The molecular weight of the compound is 199.68 .

Scientific Research Applications

  • Synthesis of Enantiopure Compounds : 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is used in the synthesis of enantiopure compounds. For example, Forró et al. (2016) demonstrated its use in synthesizing enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which is useful in the synthesis of modulators of nuclear receptors, including the liver X receptor (Forró, Megyesi, Paál, & Fülöp, 2016).

  • Characterization and Analysis : It also plays a role in the field of characterization and analysis. Jarraya et al. (2008) characterized a compound from the isoquinoline family, including 6-methoxy-1,2,3,4-tetrahydroisoquinoline, using NMR spectroscopy and X-ray crystallographic techniques (Jarraya et al., 2008).

  • Evaluation as Antiglioma Agents : Patil et al. (2010) synthesized novel tetrahydroisoquinoline analogs and evaluated their antiglioma activity. One such compound showed improved potency and selectivity on rat glioma cells (Patil et al., 2010).

  • Potential in Parkinson's Disease Treatment : A study by Okuda et al. (2003) investigated the neuroprotective or neurotoxic activity of 6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives, suggesting potential applications in treating Parkinson's disease (Okuda, Kotake, & Ohta, 2003).

  • Photoredox Reactions in Natural Products : Yokoya et al. (2023) described a useful intramolecular photoredox transformation of a related compound, demonstrating its relevance in studying biologically active marine natural products (Yokoya et al., 2023).

  • Cytotoxicity Studies : Research by Pingaew et al. (2013) involved synthesizing N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives and evaluating their cytotoxicity, indicating potential applications in pharmacological studies (Pingaew et al., 2013).

  • Antimalarial Potential : A study by Hanna et al. (2014) synthesized 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline analogues and tested them against P. falciparum, showcasing the compound's potential in antimalarial research (Hanna et al., 2014).

  • Radiation Biology : Hargrave et al. (2022) explored a tetrahydroisoquinoline-based microtubule disruptor in radiation biology, showing its effectiveness in pre-sensitizing breast cancer cells to radiation (Hargrave et al., 2022).

  • Antiglioma Activity Discovery : Mohler et al. (2006) investigated a variety of tetrahydroisoquinoline derivatives for their selectivity in blocking the growth of glioma cells, revealing potential clinical utility (Mohler et al., 2006).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P233, P260, P261, P264, P270, P271, P280, P301, P312, P302, P352, P304, P304, P340, P305, P351, P338, P312, P321, P322, P330, P332, P313, P337, P313, P340, P362, P363, P403, P403, P233, P405, P501 .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and its analogs could be further explored for their potential in treating various diseases.

properties

IUPAC Name

6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6,11H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUIKPQXMJJOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CNCC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972647
Record name 6-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

CAS RN

57196-62-0
Record name Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57196-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50972647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
HM Zhong, FJ Villani, R Marzouq - Organic process research & …, 2007 - ACS Publications
6-Methoxy-1,2,3,4-tetrahydroisoquinoline (1) or its hydrochloride salt (4) is an expensive chemical with limited commercial availability. We report an improved and practical synthesis of …
Number of citations: 16 pubs.acs.org
KSP McNaught, U Thull, PA Carrupt, C Altomare… - Biochemical …, 1996 - Elsevier
Isoquinoline derivatives exert 1-methyl-4-phenylpyridinium (MPP + )-like activity as inhibitors of complex I and α-ketoglutarate dehydrogenase activity in rat brain mitochondrial …
Number of citations: 51 www.sciencedirect.com
JW Seo, E Srisook, HJ Son, O Hwang, YN Cha… - European journal of …, 2008 - Elsevier
Seventeen tetrahydroisoquinoline derivatives were designed, synthesized and evaluated for inhibition of NO production in lipopolysaccharide-stimulated BV-2 microglial cells. …
Number of citations: 24 www.sciencedirect.com
T Mabank - 2019 - scholar.sun.ac.za
The tetrahydroisoquinoline (THIQ) core has displayed a rich history as a biologically active natural product and is an interesting scaffold to use in drug discovery. Its structural skeleton is …
Number of citations: 2 scholar.sun.ac.za
ME Ashford, VH Nguyen, I Greguric, TQ Pham… - Organic & …, 2014 - pubs.rsc.org
5-Bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-butyl)]-2,3-dimethoxybenzamide 1 is a potent and selective σ2 receptor ligand suitable for further development. A series …
Number of citations: 16 pubs.rsc.org
ES Vermeulen, M van Smeden… - Journal of medicinal …, 2004 - ACS Publications
A series of arylpiperazine- and 1,2,3,4-tetrahydroisoquinoline-based arylsulfonamides was synthesized and evaluated for their interactions with the constitutively active 5-HT 7 receptor. …
Number of citations: 76 pubs.acs.org
ZJ Gan, YH Wang, YG Xu, T Guo, J Wang… - Organic & …, 2015 - pubs.rsc.org
A novel series of 1-(pyrrolidin-1-ylmethyl)-2-[(3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinoline derivatives maj-3a–maj-3u were synthesized and evaluated in vitro for their binding …
Number of citations: 7 pubs.rsc.org
K Peters, EM Peters, G Bringmann… - … für Naturforschung B, 1995 - degruyter.com
The title compound was prepared by hydrogenolytic deprotection of the corresponding Nbenzyl derivative, which had previously been synthesized by a Picted-Spengler condensation …
Number of citations: 4 www.degruyter.com
K Peters, EM Peters, G Bringmann, PA Keller… - 1995 - hero.epa.gov
ACETOGENIC ISOQUINOLINE ALKALOIDS .72. (1R,3R)-1,3-DIMETHYL-8-HYDROXY-6-METHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE - AN ENANTIOMERICALLY PURE BUILDING-BLOCK FOR THE …
Number of citations: 0 hero.epa.gov
NA Nelson, Y Tamura - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
Alkylation of the potassium salt of 1,4-dihydro-2,6-dimethoxybenzene with 2-(2-bromoethyl)piperidine yielded the bis-enol ether I, which, on acid hydrolysis, afforded the crystalline …
Number of citations: 15 cdnsciencepub.com

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